molecular formula C8H7BrO2 B041147 Methyl 3-bromobenzoate CAS No. 618-89-3

Methyl 3-bromobenzoate

Cat. No. B041147
Key on ui cas rn: 618-89-3
M. Wt: 215.04 g/mol
InChI Key: KMFJVYMFCAIRAN-UHFFFAOYSA-N
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Patent
US05622937

Procedure details

Part A: 3-Bromobenzoic acid (1.1 g, 5.47 mmol) was dissolved in methanol (20 ml) in a 50 ml flask. Concentrated sulfuric acid (2 drops) was added and the mixture was refluxed under nitrogen for ten hours then concentrated under reduced pressure. The residue was mixed with dichloromethane (20 ml) and saturated sodium bicarbonate solution (10 ml). The organic material was separated, dried (MgSO4) and concentrated under reduced pressure. The residue was flushed through silica gel with hexane/ethyl acetate (3:1), and concentrated which provided methyl 3-bromobenzoate (1.0 g, 85%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:11]O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:11])=[O:6]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen for ten hours
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed with dichloromethane (20 ml) and saturated sodium bicarbonate solution (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic material was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was flushed through silica gel with hexane/ethyl acetate (3:1)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated which

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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